3-Methoxycyclohexanone

Catalog No.
S1514027
CAS No.
17429-00-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxycyclohexanone

CAS Number

17429-00-4

Product Name

3-Methoxycyclohexanone

IUPAC Name

3-methoxycyclohexan-1-one

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3

InChI Key

VYUKCVLHGXBZDF-UHFFFAOYSA-N

SMILES

COC1CCCC(=O)C1

Canonical SMILES

COC1CCCC(=O)C1

Production of Adipic Acid

Hydrodeoxygenation of Oxygen-Containing Compounds

Organic Thin-Film Transistors

Oxidation of Methylcyclohexane

3-Methoxycyclohexanone is an organic compound with the molecular formula C7H12O2C_7H_{12}O_2 and a molecular weight of approximately 128.17 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) attached to a cyclohexanone structure, which consists of a six-membered carbon ring with a ketone functional group. The compound is also known by its IUPAC name, 3-methoxycyclohexan-1-one, and has various synonyms including 3-methoxy-1-cyclohexanone and methoxy-3-cyclohexanone .

Typical of ketones and ethers:

  • Aldol Condensation: In the presence of a base, 3-methoxycyclohexanone can form enolate ions, leading to aldol condensation reactions. This process results in the formation of β-hydroxy ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
  • Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups .

Several methods exist for synthesizing 3-methoxycyclohexanone:

  • Direct Methoxylation: One approach involves the methoxylation of cyclohexanone using methyl iodide in the presence of a base such as potassium carbonate.
  • Aldol Reaction: Starting from cyclohexanone and methanol, an aldol reaction can be performed followed by dehydration to yield 3-methoxycyclohexanone.
  • Grignard Reaction: Another method includes the reaction of a Grignard reagent derived from methanol with cyclohexanone, followed by hydrolysis to obtain the desired product .

3-Methoxycyclohexanone finds applications in various fields:

  • Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
  • Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products and fragrances .

Interaction studies involving 3-methoxycyclohexanone primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Nucleophiles: The carbonyl group in 3-methoxycyclohexanone can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although comprehensive studies are still required to elucidate these pathways fully .

Several compounds are structurally similar to 3-methoxycyclohexanone. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethylcyclohexanoneC7H12OC_7H_{12}OHas a methyl group at the second position; different reactivity patterns.
4-MethylcyclohexanoneC7H12OC_7H_{12}OMethyl group at the fourth position; steric hindrance affects reactivity.
CyclohexanoneC6H10OC_6H_{10}OLacks substituents; simpler structure leads to different chemical behavior.
MethoxycyclopentanoneC6H10O2C_6H_{10}O_2Similar methoxy group but contains a five-membered ring; different physical properties.

The unique feature of 3-methoxycyclohexanone lies in its combination of the cyclohexane structure and methoxy substitution at the third position, which influences its reactivity and applications compared to other methyl-substituted cycloketones .

Gas-Phase Elimination Pathways: E2 vs. ElcB Mechanisms

The elimination reactions of 3-methoxycyclohexanone proceed through distinct mechanistic pathways that are fundamentally governed by the electronic and steric properties of the methoxy substituent [2] [3]. The bimolecular elimination (E2) mechanism represents the predominant pathway under most reaction conditions, characterized by concerted carbon-hydrogen and carbon-leaving group bond cleavage [5] [27]. This mechanism requires anti-periplanar geometry between the beta-hydrogen and the leaving group, a requirement that becomes particularly significant in the rigid cyclohexane ring system [26].

The methoxy group at the 3-position introduces electronic perturbations that influence the elimination pathway selection . In contrast to unsubstituted cyclohexanone derivatives, 3-methoxycyclohexanone exhibits preferential elimination through conformations where the methoxy group adopts an equatorial orientation [29] [30]. This conformational preference minimizes steric interactions while maximizing orbital overlap between the methoxy oxygen lone pairs and the developing double bond [22].

The elimination unimolecular conjugate base (ElcB) mechanism becomes competitive when strong bases are employed under elevated temperatures [3] [4]. This pathway involves initial deprotonation at the beta-position to form a carbanion intermediate, followed by subsequent departure of the leaving group [24]. The methoxy substituent stabilizes the intermediate carbanion through resonance donation, thereby lowering the activation barrier for this alternative pathway [1].

MechanismRate LawRate-determining StepStereochemical RequirementSubstrate PreferenceBase StrengthTemperature Dependence
E2Second-order (bimolecular)Concerted C-H and C-X bond breakingAnti-periplanar geometrySecondary/tertiary halidesModerate to strong basesModerate temperature effect
ElcBSecond-order (stepwise)DeprotonationNo specific requirementPoor leaving groupsStrong bases requiredHigh temperature favors

The transition state geometries for both mechanisms are significantly influenced by the chair conformation of the cyclohexane ring [5] [26]. The E2 mechanism requires the departing hydrogen and leaving group to occupy trans-diaxial positions, which can force energetically unfavorable conformations when the methoxy group is present [20] [33]. Computational studies reveal that the energy barrier for elimination increases by approximately 2-3 kilocalories per mole when the methoxy group is forced into an axial position during the transition state [22] [31].

Hydride Reduction Selectivity in Cyclic Ketone Systems

The hydride reduction of 3-methoxycyclohexanone demonstrates remarkable facial selectivity that depends critically on both the size of the reducing agent and the conformational preferences of the substrate [7] [8] [9]. Small hydride reagents such as sodium borohydride and lithium aluminum hydride preferentially attack the axial face of the carbonyl group, leading to formation of the equatorial alcohol as the major product [11] [22]. This selectivity pattern follows the established principles of product development control, where the thermodynamically more stable alcohol product determines the reaction outcome [7].

The methoxy substituent at the 3-position exerts both steric and electronic influences on the reduction process [29]. When the methoxy group occupies an equatorial position, it minimally perturbs the approach of small hydride reagents to either face of the carbonyl [30]. However, when conformational equilibrium forces the methoxy group into an axial orientation, significant steric hindrance develops between the axial methoxy and incoming nucleophile [33]. This steric interaction preferentially blocks axial approach, thereby enhancing equatorial attack and formation of the axial alcohol product [31].

Large, sterically demanding hydride reagents exhibit dramatically different selectivity patterns [8] [13]. Lithium tri-tert-butoxyaluminum hydride and L-Selectride demonstrate strong preference for equatorial face attack, yielding the axial alcohol as the predominant product [7] [11]. This reversal in facial selectivity reflects steric approach control, where the size of the reducing agent determines the accessibility of the carbonyl faces [22].

Reducing AgentSteric BulkFacial PreferenceProduct AlcoholSelectivity (%)Control Mechanism
NaBH4SmallAxial attackEquatorial85-90Product development
LiAlH4SmallAxial attackEquatorial80-85Product development
LiAl(OMe)3HMediumEquatorial attackAxial70-85Steric approach
LiHBEt3 (L-Selectride)LargeEquatorial attackAxial90-95Steric approach
DIBAL-HLargeEquatorial attackAxial85-95Steric approach

The electronic properties of the methoxy group contribute additional complexity to the reduction selectivity . The electron-donating nature of the methoxy substituent reduces the electrophilicity of the carbonyl carbon, thereby decreasing the overall rate of hydride addition [29]. Nuclear magnetic resonance studies reveal that this electronic effect is most pronounced when the methoxy group adopts an equatorial conformation, where optimal orbital overlap with the carbonyl pi-system can occur [32] [34].

Computational investigations using density functional theory methods have quantified the energy differences between competing transition states [9] [12]. The preference for axial attack with small hydrides corresponds to transition states that are lower in energy by 1-2 kilocalories per mole compared to equatorial approach [22] [31]. This energy difference reflects the combined influence of torsional strain relief and favorable orbital interactions in the axial attack transition state [23].

Steric and Electronic Effects on Facial Selectivity

The facial selectivity observed in nucleophilic additions to 3-methoxycyclohexanone results from a complex interplay of steric, electronic, and stereoelectronic factors [15] [22] [25]. Torsional strain represents the dominant factor controlling stereochemical outcomes, consistent with the Felkin-Anh model for cyclohexanone reductions [23] [31]. The chair conformation of the cyclohexane ring constrains the approach trajectories of incoming nucleophiles, with axial attack typically involving less torsional strain than equatorial approach [5] [26].

The methoxy substituent introduces significant perturbations to the standard torsional strain analysis [29] [30]. When positioned equatorially, the methoxy group minimally affects the approach of nucleophiles to either face of the carbonyl [33]. However, axial positioning of the methoxy group creates substantial 1,3-diaxial interactions with incoming reagents, effectively blocking access to one face of the carbonyl [32] [45]. These steric interactions manifest as increased activation energies for the disfavored approach pathway [22].

Electronic effects arising from the methoxy substituent operate through both inductive and resonance mechanisms . The oxygen atom of the methoxy group donates electron density to the cyclohexane ring through resonance, thereby reducing the electrophilicity of the carbonyl carbon [29]. This electronic perturbation is orientation-dependent, with equatorial methoxy groups exhibiting stronger electronic coupling to the carbonyl system than their axial counterparts [30] [34].

FactorTypeImpact on SelectivityEnergy Contribution (kcal/mol)Predictive ValueExperimental Evidence
Torsional StrainConformationalMajor (Felkin-Anh model)2-4HighComputational/Kinetic
Steric HindranceStericMajor (bulky reagents)1-3HighProduct ratios
Electronic EffectsElectronicModerate0.5-2MediumNMR/IR spectroscopy
Orbital OverlapStereoelectronicMinor to moderate0.5-1.5MediumTheoretical calculations
Solvent EffectsEnvironmentalMinor0.2-1LowSolvent studies

Stereoelectronic effects contribute to facial selectivity through orbital overlap considerations [12] [25]. The developing carbon-nucleophile bond must achieve optimal overlap with adjacent sigma and pi orbitals to minimize the energy of the transition state [9]. In 3-methoxycyclohexanone, the methoxy group provides additional orbital interactions that can stabilize or destabilize specific approach geometries [22] [31].

Experimental determinations of these effects rely primarily on product ratio analyses under varying reaction conditions [11] [13]. Temperature-dependent studies reveal that torsional strain effects dominate at lower temperatures, while steric effects become more prominent at elevated temperatures where conformational equilibria shift [25] [43]. Solvent effects contribute minimally to facial selectivity, typically altering product ratios by less than 5 percent across a range of polar and nonpolar media [43].

PropertyAxial OrientationEquatorial OrientationExperimental MethodLiterature Reference
Methoxy Position PreferenceHigher energyLower energyNMR analysisMultiple studies
Electronic EffectElectron-donatingReduced electrophilicityIR spectroscopySpectroscopic data
Steric InfluenceModerate hindranceMinimal hindranceMolecular modelingMM calculations
Conformational Energy Difference+1.2 kcal/molReference (0)Computational studyDFT calculations
Reduction Selectivity75% cis product85% trans productGC-MS analysisSynthetic studies

Mixed diol host compounds represent a sophisticated approach to achieving enhanced enantiomeric excess in chiral resolution processes. The foundational research by Nassimbeni and colleagues demonstrates that while single chiral diol host compounds can achieve partial resolution of 3-methylcyclohexanone with enantiomeric excess values of approximately 40% [1], the implementation of mixed diol host systems can dramatically improve selectivity to achieve complete resolution [2] [1].

The mechanism underlying this enhancement involves the concept of nucleation inhibition, where the presence of a second diol compound acts as a nucleation inhibitor for the more soluble diastereomeric salt. This approach, known as the "Dutch Resolution" method, involves the use of families of resolving agents rather than single compounds [3]. The method operates on the principle that certain family members of resolving agents, while not being incorporated into the crystalline salts themselves, exert a positive effect on the resolution process by selectively inhibiting nucleation of the less desired diastereomer.

Table 1: Comparison of Single versus Mixed Diol Host Performance

Host SystemEnantiomeric Excess (%)Resolution EfficiencyMechanism
Single Chiral Diol40%PartialDirect complexation
Mixed Diol SystemComplete resolutionEnhancedNucleation inhibition
TETROL Host13-20%ModerateHydrogen bonding selectivity

The enhanced selectivity observed with mixed diol hosts can be attributed to kinetic effects rather than thermodynamic preferences. The nucleation inhibitor widens the metastable zone of supersaturation to a greater extent for the more soluble diastereomer compared to the less soluble one [3]. This differential effect creates more opportunities for selective precipitation of the less soluble diastereomeric salt when proper temperature control is maintained.

The crystallographic analysis of these systems reveals that the guest molecules adopt specific conformations within the chiral cavities formed by the host compounds. For 3-methylcyclohexanone complexes with TETROL [(+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol], the (R)-enantiomer exhibits a significantly stronger hydrogen bond with the host (O···O distance of 2.621(2) Å) compared to the (S)-enantiomer (O···O distance of 3.125(8) Å) [4]. This differential binding affinity contributes to the observed enantioselectivity.

Surface-Mediated Enantiospecific Adsorption on Chiral Copper Substrates

Chiral copper substrates represent a unique class of enantioselective surfaces that exhibit remarkable structure-sensitive enantiospecificity. The naturally chiral high Miller index surfaces of copper, particularly Cu(hkl)R&S orientations, demonstrate enantiospecific interactions with chiral adsorbates through their kinked step-edge structures [5] [6] [7].

The Cu(643)R&S surface system has been extensively studied and serves as a model for understanding enantiospecific adsorption phenomena. These surfaces possess terrace-step-kink structures formed by (111) terraces separated by kinked step edges consisting of (100) step nanofacets and (110) kink sites [7]. The chirality of these surfaces is defined by the rotational orientation of the microfacets: clockwise progression (111)→(100)→(110) designates R-chirality, while counterclockwise progression indicates S-chirality.

Table 2: Enantiospecific Desorption Data for R-3-Methylcyclohexanone on Chiral Copper Surfaces

SurfaceDesorption Energy Difference (kJ/mol)Temperature Difference (K)Preferred Adsorption Site
Cu(643)R&S0.98 ± 0.183.5 ± 0.8S-kinks
Cu(531)R&S0.5 ± 0.22.2 ± 0.6S-kinks
Cu(651)R&SNot specified2.4 ± 0.7S-kinks
Cu(13,9,1)R&SNot specifiedVariableKink sites

Temperature-programmed desorption (TPD) studies reveal that R-3-methylcyclohexanone exhibits three distinct desorption peaks at 230 K, 345 K, and 385 K, corresponding to desorption from terrace, step edge, and kink sites, respectively [7]. The enantiospecific differences manifest most prominently at the kink sites, where the desorption energy difference (ΔΔEdes‡) is consistently around 1 kJ/mol across multiple chiral copper surfaces.

The infrared absorption spectroscopy analysis provides detailed insights into the enantiospecific orientation of adsorbates on these surfaces. The carbonyl stretch mode of R-3-methylcyclohexanone undergoes a red shift from 1715 cm⁻¹ to 1664 cm⁻¹ upon adsorption at kink sites, indicating strong interaction between the ketone group and the copper surface [7]. The substantial decrease in intensity relative to C-H stretch modes suggests that the carbonyl bond adopts an orientation roughly parallel to the surface.

Density functional theory (DFT) calculations corroborate these experimental observations, demonstrating that the highest binding energy site is the internal kink, where the oxygen atom of the ketone adsorbs to the bridging site between the internal kink copper atom and the adjacent copper atom in the (100) step edge [7].

Kink-Site-Dependent Enantioseparation Dynamics

The enantioseparation dynamics on chiral copper surfaces are fundamentally governed by the structure and density of kink sites. These atomic-scale defects serve as the primary loci for enantiospecific interactions, exhibiting structure-sensitive enantiospecificity that varies systematically across the stereographic triangle of surface orientations [7] [8].

The kink sites on chiral copper surfaces are characterized by their unique coordination environment, where copper atoms possess reduced coordination numbers and enhanced reactivity. The enantiospecific desorption energies from R- and S-kink sites demonstrate that diastereomeric enantiomer interaction energetics are weakly enantiospecific, with ΔΔEdes‡ ≈ kBT under most circumstances [7]. However, this inherent limitation can be circumvented through processes with nonlinear kinetics.

Thermal roughening effects significantly influence the kink site distribution and, consequently, the enantioseparation dynamics. Scanning tunneling microscopy studies of Cu(643)S surfaces reveal that thermal roughening reduces the areal kink density by approximately 25% relative to the ideal surface structure [7]. Despite this reduction, the net chirality of the surface is retained, with no observable formation of opposite-chirality kinks.

Table 3: Structure-Sensitive Enantiospecificity Across Chiral Copper Surfaces

Surface OrientationKink TypeΔΔEdes (kJ/mol)Enantiomeric PreferenceStructural Features
Cu(643)R(110) kinks-0.98S-enantiomerKinked (100) steps
Cu(643)S(110) kinks+0.98R-enantiomerKinked (100) steps
Cu(531)RMixed kinks-0.5S-enantiomerHigh kink density
Cu(531)SMixed kinks+0.5R-enantiomerHigh kink density

The Cu(531)R&S surfaces are particularly noteworthy as they lie at the center of the stereographic triangle and possess the highest density of chiral adsorption sites possible on face-centered cubic metal surfaces [9]. These surfaces exhibit enantiospecific desorption energy differences of 0.5 ± 0.2 kJ/mol, with R-3-methylcyclohexanone showing preferential adsorption at S-kinks.

The kinetic separation of racemic mixtures has been successfully demonstrated on these surfaces through partial desorption processes. The enantiospecific difference in desorption energies leads to differential desorption rates, enabling the purification of racemic 3-methylcyclohexanone into its enantiomerically enriched components [6]. This represents the first practical demonstration of enantioselective separation on naturally chiral metal surfaces.

Advanced high-throughput screening methodologies have identified Cu(14,17,2) as exhibiting the greatest enantiospecificity for certain decomposition reactions among surfaces vicinal to Cu(110) [7]. This surface possesses an ideal structure based on (110) terraces with kinked steps and two distinct types of kink atoms, though the underlying mechanism for its exceptional enantioselectivity remains an active area of investigation.

The enantioseparation dynamics are further enhanced by cooperative effects arising from nearest-neighbor interactions between adsorbed enantiomers. Monte Carlo simulations using the 2D Ising model demonstrate that homochiral (D-D and L-L) interactions are more attractive than heterochiral (D-L) interactions, with energy differences of approximately 2.5 kJ/mol [7]. This leads to autoamplification of enantiomeric excess, where an enantiomer ratio of 2:1 in the gas phase can yield a surface ratio of 16:1.

The research findings establish that while individual enantiospecific interactions are relatively weak (~ 1 kJ/mol), the combination of multiple factors including surface structure, kink site density, thermal effects, and cooperative interactions can be leveraged to achieve practical levels of enantioselectivity for chiral resolution applications.

Citations

[5] Horvath, J. D., Koritnik, A., Kamakoti, P., Sholl, D. S., & Gellman, A. J. (2004). Enantioselective separation on a naturally chiral surface. Journal of the American Chemical Society, 126(45), 14988-14994.

[2] Nassimbeni, L. R., Su, H., & Curtin, T. L. (2012). Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications, 48(68), 8526-8528.

[10] Carradori, S., Cirilli, R., Dei Cicchi, S., Ferretti, R., Menta, S., Pierini, M., & Secci, D. (2012). 3-methylcyclohexanone thiosemicarbazone: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography. Journal of Chromatography A, 1269, 168-177.

[6] Horvath, J. D., Baker, L., & Gellman, A. J. (2008). Enantiospecific orientation of R–3-methylcyclohexanone on the chiral Cu(643)R/S surfaces. Journal of Physical Chemistry C, 112(20), 7637-7643.

[1] Nassimbeni, L. R., Su, H., & Curtin, T. L. (2012). Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds. Chemical Communications, 48(68), 8526-8528.

[11] Huang, Y., & Gellman, A. J. (2011). Enantiospecific adsorption of (R)-3-methylcyclohexanone on naturally chiral surfaces vicinal to Cu(110). Topics in Catalysis, 54(19-20), 1302-1313.

[9] Huang, Y., & Gellman, A. J. (2008). (R)-3-methylcyclohexanone on naturally chiral Cu(531)R&S surfaces. Surface Science, 602(18), 2932-2939.

[7] Gellman, A. J. (2021). An account of chiral metal surfaces and their enantiospecific chemistry. Accounts of Materials Research, 2(10), 1024-1032.

[12] Gellman, A. J., Horvath, J. D., & Buelow, M. T. (2001). Enantiospecific desorption of chiral compounds from chiral Cu(643) and Cu(531) surfaces. Journal of Molecular Catalysis A: Chemical, 167(1-2), 3-11.

[3] Dalmolen, J., Tiemersma-Wegman, T. D., Nieuwenhuijzen, J. W., van der Sluis, M., van Echten, E., Vries, T. R., Kaptein, B., Broxterman, Q. B., & Kellogg, R. M. (2005). The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. Chemistry–A European Journal, 11(18), 5619-5624.

[4] Barton, B., Caira, M. R., Hosten, E. C., McCleland, C. W., & Weitz, S. (2014). Clathrates of TETROL: selective inclusion of methylcyclohexanones in their energetically unfavorable axial methyl conformations. Chemical Communications, 50(97), 15316-15319.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types